molecular formula C27H36O4 B1249485 Dulcinol

Dulcinol

Cat. No. B1249485
M. Wt: 424.6 g/mol
InChI Key: CFPMRJFTBKYCRR-FOOPCEIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dulcinol is a natural product found in Scoparia dulcis with data available.

Scientific Research Applications

  • Antioxidant and Antibacterial Properties : Dulcinol, isolated from the flowers of Garcinia dulcis, has shown potential as a radical scavenger and antibacterial agent. This suggests its possible use in treating infections and in products aimed at reducing oxidative stress (Deachathai et al., 2006).

  • Cytotoxicity in Cancer Research : Research on Scoparia dulcis has identified compounds including iso-dulcinol and this compound, which exhibited cytotoxicity against human stomach cancer cell lines. This highlights the potential of this compound in cancer research, particularly in developing treatments targeting specific cancer types (Ahsan et al., 2003).

  • Anti-hyperlipidemic Effects : Studies on Scoparia dulcis, a plant used in traditional medicine, have found that its extracts, which may include this compound, have antihyperlipidemic effects. This could be significant for managing conditions like diabetes and heart disease (Pari & Latha, 2006).

  • Antispasmodic Activity : The essential oil of Lippia dulcis, which may contain this compound, has shown anti-histaminergic and anti-cholinergic activities, supporting its traditional use in treating bronchospasm and related respiratory conditions (Görnemann et al., 2008).

  • Antidiabetic Properties : this compound has been studied for its antidiabetic effects, particularly in relation to Scoparia dulcis. This plant, traditionally used for various ailments, has shown promise in scientific studies for its ability to regulate blood sugar levels (Pamunuwa et al., 2016).

properties

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

[(1S,2S,6R,7R,8R,10S,13S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate

InChI

InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25-,26-,27-/m0/s1

InChI Key

CFPMRJFTBKYCRR-FOOPCEIZSA-N

Isomeric SMILES

C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Canonical SMILES

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

synonyms

6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
dulcinol
scopadulciol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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